molecular formula C18H22N2O3S B11802173 6-Methoxy-2-methyl-3-(1-tosylpyrrolidin-2-yl)pyridine

6-Methoxy-2-methyl-3-(1-tosylpyrrolidin-2-yl)pyridine

Cat. No.: B11802173
M. Wt: 346.4 g/mol
InChI Key: OPNREBVSJOOJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2-methyl-3-(1-tosylpyrrolidin-2-yl)pyridine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxy group, a methyl group, and a tosylated pyrrolidine ring attached to the pyridine core. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methyl-3-(1-tosylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Core: The pyridine core can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Methoxy and Methyl Groups: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide. The methyl group can be added through alkylation reactions.

    Attachment of the Tosylated Pyrrolidine Ring: The tosylated pyrrolidine ring can be synthesized separately and then attached to the pyridine core through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-3-(1-tosylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The tosyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-Methoxy-2-methyl-3-(1-tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or ligands in coordination chemistry.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-3-(1-tosylpyrrolidin-2-yl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the tosyl group and the pyrrolidine ring can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(1-pyrrolidinyl)pyridine: Lacks the methoxy and tosyl groups, which can affect its chemical reactivity and biological activity.

    6-Methoxy-2-methylpyridine: Lacks the pyrrolidine ring, which can influence its overall properties.

    3-(1-Tosylpyrrolidin-2-yl)pyridine: Lacks the methoxy group, which can affect its solubility and reactivity.

Uniqueness

6-Methoxy-2-methyl-3-(1-tosylpyrrolidin-2-yl)pyridine is unique due to the combination of the methoxy, methyl, and tosylated pyrrolidine groups. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

6-methoxy-2-methyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C18H22N2O3S/c1-13-6-8-15(9-7-13)24(21,22)20-12-4-5-17(20)16-10-11-18(23-3)19-14(16)2/h6-11,17H,4-5,12H2,1-3H3

InChI Key

OPNREBVSJOOJJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=C(C=C3)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.